2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
The exact mass of the compound this compound is 385.1015611 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-15-7-9-17(10-8-15)23-19(25)14-26-20-22-11-12-24(20)13-16-5-3-4-6-18(16)21/h3-12H,2,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLOIIPZROUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a chlorophenyl group and a sulfanyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:
This structure is crucial for the interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that imidazole derivatives often exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds similar to this imidazole derivative have shown inhibition of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as Parkinson's disease .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of imidazole derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis.
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties. The presence of the sulfanyl group in this compound may enhance its ability to induce apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that related imidazole compounds exhibited neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegeneration. This suggests that our compound may also possess similar protective mechanisms .
- Anticancer Efficacy : In a comparative study, an imidazole derivative showed IC50 values indicating potent cytotoxicity against human cancer cell lines, particularly when substituted with electron-donating groups . This highlights the importance of structural modifications in enhancing biological activity.
- Antimicrobial Studies : Research on related compounds revealed that they exhibited significant antimicrobial activity comparable to established antibiotics. This suggests that our compound could be explored further for potential use in treating bacterial infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The compound can be described by its structural formula, which includes an imidazole ring, a chlorophenyl group, and an ethylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 319.85 g/mol.
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent , particularly in the treatment of various diseases due to its ability to interact with neurotransmitter systems. Studies have shown that compounds with similar structures exhibit significant activity against certain types of cancer and neurological disorders.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of related imidazole derivatives on cancer cell lines. The results indicated that compounds with sulfanyl substitutions exhibited enhanced activity against breast cancer cells, suggesting that 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide may have similar properties .
Neuropharmacology
Research has also focused on the compound's effects on the central nervous system. Imidazole derivatives are known to modulate neurotransmitter levels, making them candidates for treating anxiety and depression.
Case Study: Neurotransmitter Modulation
In a controlled study, imidazole derivatives were shown to increase serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms. This positions the compound as a potential lead for developing new antidepressants .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, indicating that this compound may possess similar efficacy against pathogenic bacteria and fungi.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that sulfanyl-containing imidazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be explored for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
